Lappaol H
Description
Contextualization within Natural Products Chemistry
Natural products chemistry is a field dedicated to the isolation, identification, structural elucidation, and study of biologically active compounds produced by living organisms. Within this domain, plant-derived metabolites represent a vast and significant area of research due to their diverse structural complexity and potential interactions with biological systems. Lignans (B1203133), a class of polyphenols found in plants, are prominent examples of such natural products that have garnered considerable scientific attention.
Overview of Lignans from Arctium lappa L.
Arctium lappa L., commonly known as greater burdock, is a biennial plant widely recognized for its traditional uses and its rich phytochemical composition. The plant, particularly its seeds and roots, is a known source of various bioactive compounds, with lignans being among the most characteristic. researchgate.netfrontiersin.orgmdpi.comusamv.ro These lignans contribute to the plant's diverse properties that have been explored in various studies. researchgate.netfrontiersin.orgmdpi.comresearchgate.netnih.gov
Research into the chemical constituents of Arctium lappa has led to the isolation and identification of a series of related lignans collectively known as Lappaols. Early investigations into the seeds of Arctium lappa resulted in the isolation and structural determination of several compounds within this series. The structures of Lappaol F and Lappaol H, specifically classified as dilignans, were determined in studies published in the late 1970s. frontiersin.orgtandfonline.comtandfonline.comscilit.comdntb.gov.ua This work built upon earlier discoveries of other Lappaol compounds, contributing to a growing understanding of the complex lignan (B3055560) profile of Arctium lappa. frontiersin.org
Significance of this compound in Phytochemical Research
This compound holds significance in phytochemical research primarily as a constituent of Arctium lappa, a plant with a history of traditional use and a subject of ongoing scientific investigation into its chemical and biological properties. Its identification and characterization contribute to the comprehensive understanding of the plant's metabolic profile. As a dilignan, this compound adds to the known structural diversity of lignans found in nature. Its presence in Arctium lappa seeds and fruits has been noted in studies focusing on the plant's lignan composition and the development of analytical methods for their identification and quantification. researchgate.netresearchgate.netresearchgate.netnih.govnih.gov
Scope and Objectives of this compound Academic Research
Detailed Research Findings
Research findings concerning this compound primarily involve its identification and quantification as a component of Arctium lappa. Studies utilizing techniques such as HPLC have confirmed the presence of this compound in extracts of Arctium lappa fruits and seeds. nih.gov Quantitative analysis methods have been developed to determine the content of this compound and other lignans in Fructus arctii for quality control purposes. nih.gov Comparative metabolic profiling of different Arctium species has also included the quantification of this compound, revealing variations in its concentration depending on factors such as the year of collection. nih.gov For instance, one study reported mean concentrations of this compound in A. lappa fruit of 340 ± 170 μg/g of dry weight in one collection year and 120 ± 10 μg/g of dry weight in another. nih.gov
Here is a data table summarizing some key information about this compound:
| Property | Value | Source |
| Molecular Formula | C₄₀H₄₆O₁₄ | uni.luchemsrc.com |
| Molecular Weight | 750.78500 g/mol | chemsrc.com |
| Exact Mass | 750.28900 Da | chemsrc.com |
| PubChem CID | 24758070 | uni.lucontaminantdb.cacdutcm.edu.cn |
| Compound Class | Dibenzylbutyrolactone lignan, Dilignan | researchgate.netfrontiersin.orgcontaminantdb.ca |
| Natural Source | Arctium lappa L. (seeds, fruits) | researchgate.netfrontiersin.orgtandfonline.comresearchgate.netresearchgate.netnih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C40H46O14 |
|---|---|
Molecular Weight |
750.8 g/mol |
IUPAC Name |
3,4-bis[[3-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C40H46O14/c1-50-32-15-22(5-7-30(32)43)36(45)28(17-41)26-11-20(13-34(52-3)38(26)47)9-24-19-54-40(49)25(24)10-21-12-27(39(48)35(14-21)53-4)29(18-42)37(46)23-6-8-31(44)33(16-23)51-2/h5-8,11-16,24-25,28-29,36-37,41-48H,9-10,17-19H2,1-4H3 |
InChI Key |
ZBAWFXNLUOUBMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(CO)C(C2=CC(=C(C=C2)O)OC)O)CC3COC(=O)C3CC4=CC(=C(C(=C4)OC)O)C(CO)C(C5=CC(=C(C=C5)O)OC)O |
Origin of Product |
United States |
Isolation and Purification Methodologies for Lappaol H
Plant Source Identification and Authentication (Arctium lappa L.)
Lappaol H is primarily isolated from Arctium lappa L., commonly known as great burdock. contaminantdb.caeddmaps.org This plant is a biennial herb belonging to the Asteraceae family and is native to temperate regions of Eurasia. eddmaps.org For accurate isolation of compounds like this compound, proper identification and authentication of the plant material are crucial to ensure the correct species is used. Morphological characteristics such as the plant's height (100-300 cm), branched stems, large triangular to ovate leaves with cordate bases, and purple (occasionally white) florets within burr-like involucres are used for identification. eddmaps.org
Beyond visual identification, molecular techniques, such as PCR sequencing, can be employed for more objective authentication of Arctium lappa L. at the species level. core.ac.uk Studies have utilized DNA sequencing to analyze specific regions, like the ITS1-5.8S rRNA-ITS2 sequence, to differentiate between Arctium lappa L. breeds. core.ac.uk
Extraction Techniques from Plant Biomass
The extraction of this compound from Arctium lappa L. biomass involves separating the desired compounds from the plant matrix. Various methods, both conventional and advanced, are utilized depending on the plant part and desired yield. This compound has been identified in different parts of the plant, including the seeds and fruits. frontiersin.orgnih.gov
Solvent-Based Extraction Approaches
Solvent extraction is a common initial step in isolating lignans (B1203133) like this compound from Arctium lappa. The choice of solvent depends on the polarity of the target compounds and the plant part being extracted.
Ethanol (B145695) and methanol (B129727) are frequently used solvents for the extraction of lignans and other phenolic compounds from Arctium lappa roots and seeds. psu.edunih.govtandfonline.comusamv.ro Hot ethanol extraction has been employed for dried seeds, followed by concentration of the extract. tandfonline.com Methanolic extracts of seeds have also been studied. tandfonline.com Sequential extraction using solvents of increasing polarity, such as hexane, chloroform, ethyl acetate (B1210297), and water, can be performed to obtain different fractions containing various phytochemicals. researchgate.net
Studies have investigated the efficiency of different solvents and extraction methods. For instance, successive extraction of roots with dichloromethane, ethanol, and water has been performed using Soxhlet apparatus and dynamic maceration. nih.gov Another study on roots compared extraction with 70% ethanol under reflux. nih.gov
The yield of extracts can vary significantly depending on the solvent and method used. Table 1 shows example yields from different solvent extractions of Arctium lappa root.
| Extraction Method | Solvent | Yield (%) |
| Soxhlet Extraction | Dichloromethane | 0.12 |
| Soxhlet Extraction | 95% Ethanol | 6.39 |
| Soxhlet Extraction | Hot Water | 2.87 |
| Dynamic Maceration | Dichloromethane | 0.10 |
| Dynamic Maceration | 95% Ethanol | 4.45 |
| Dynamic Maceration | Water | 3.51 |
| Total Aqueous Extraction | Water | 10.56 |
| Hydroethanolic Extraction | 70% Ethanol | 10.25 |
Table 1: Example Yields from Different Solvent Extractions of Arctium lappa Root nih.gov
After initial extraction, liquid-liquid partition with different solvents like hexanes, ethyl acetate, and n-butanol is often used to further fractionate the extract based on compound polarity. tandfonline.com
Advanced Extraction Methods (e.g., Supercritical Fluid Extraction, Ultrasound-Assisted Extraction)
Advanced extraction techniques can offer advantages in terms of efficiency, speed, and environmental impact.
Supercritical Fluid Extraction (SFE) utilizes a solvent, often carbon dioxide, above its critical temperature and pressure. thescipub.comijpsonline.com In this supercritical state, the fluid possesses properties between those of a liquid and a gas, allowing for enhanced diffusion and solvating power. ijpsonline.com While primarily used for less polar compounds, modifiers can be added to the supercritical fluid to enhance the extraction of more polar substances. ijpsonline.com SFE has been mentioned in the context of industrial-scale isolation of other lappaols, suggesting its potential applicability for this compound. vulcanchem.com
Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to enhance solvent penetration into the plant matrix and improve the release of intracellular compounds. mdpi.comresearchgate.net This technique can be applied with various solvents, including water. mdpi.comresearchgate.net Studies have investigated the parameters affecting UAE efficiency, such as solid-to-liquid ratio, temperature, and sonication time and frequency, for extracting compounds like chlorogenic acid and cynarin (B1669657) from burdock roots. mdpi.comresearchgate.netnih.gov While specific studies on UAE for this compound were not prominently found, the technique's effectiveness for extracting other burdock constituents suggests its potential for optimizing this compound extraction.
Chromatographic Separation and Purification Strategies
Following extraction, various chromatographic methods are employed to separate this compound from other co-extracted compounds and achieve a higher level of purity.
Preparative and Semi-Preparative Chromatography
Column chromatography is a fundamental technique for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. Silica (B1680970) gel column chromatography is commonly used in the purification of lignans from Arctium lappa extracts, often employing gradient elution with solvent systems like chloroform-acetone or chloroform-methanol. psu.edutandfonline.comusamv.roresearchgate.net Sephadex LH-20 column chromatography, which separates compounds based on size and polarity, is also utilized, often eluted with methanol. tandfonline.comresearchgate.net
Preparative Thin Layer Chromatography (TLC) can be used as a purification step after column chromatography, allowing for the separation of compounds on a flat plate coated with a stationary phase. psu.edutandfonline.com Solvent systems like dichloromethane-methanol have been reported for preparative TLC of burdock lignans. tandfonline.com
High-Performance Liquid Chromatography (HPLC), particularly preparative and semi-preparative modes, is crucial for obtaining high-purity compounds. psu.eduresearchgate.netmdpi.com Reversed-phase HPLC (RP-HPLC), using a less polar stationary phase and a more polar mobile phase (e.g., water and acetonitrile (B52724) or methanol), is frequently applied for the purification of phenolic compounds. mdpi.com Semi-preparative HPLC has been used to purify lignans like arctiin (B1665604) and arctigenin (B1665602) from burdock leaf extracts. researchgate.net While direct application to this compound in the search results was limited, its structural similarity to other purified lignans suggests that preparative or semi-preparative RP-HPLC would be a suitable technique.
High-Speed Counter-Current Chromatography Applications
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid chromatography technique that does not use a solid support matrix, thus minimizing irreversible adsorption of compounds. capes.gov.brtandfonline.com This technique is particularly useful for the separation of natural products. capes.gov.brtandfonline.com
HSCCC has been successfully applied for the separation and purification of other lignans from Arctium lappa fruits, such as arctiin, arctigenin, matairesinol, and lappaol F. capes.gov.brtandfonline.com Optimized two-phase solvent systems, such as ethyl acetate-n-butanol-ethanol-water, have been developed for HSCCC separation of burdock lignans. capes.gov.brnih.gov The upper phase or lower phase of the solvent system can be used as the mobile phase. capes.gov.br HSCCC offers advantages like high recovery and good reproducibility. capes.gov.brnih.gov this compound has been mentioned alongside other lignans separated by HSCCC, indicating the potential applicability of this technique for its isolation as well. nih.govresearchgate.net
Polyamide Column Chromatography
Polyamide column chromatography is a widely used method for separating polyphenols, including lignans mdpi.com. Polyamide stationary phases have the ability to adsorb compounds, often through electrostatic interactions mdpi.com. This technique has been employed in the isolation and identification of lignans like arctiin and arctigenin from Arctium lappa leaves, often in combination with HPLC-ESI/MS phcog.comresearchgate.net. While the search results specifically mention the use of polyamide column chromatography for other lignans from Arctium lappa, its application to this compound specifically is indicated by its general use for separating polyphenols and lignans from this plant source mdpi.comphcog.comresearchgate.net.
Fractionation and Enrichment of Lignan-Containing Extracts
Fractionation and enrichment are crucial steps in isolating specific lignans like this compound from crude plant extracts. These processes aim to reduce the complexity of the extract and concentrate the target compounds before high-resolution purification. Following initial extraction and partitioning, the lignan-containing fraction is often subjected to further chromatographic separation.
Studies on Arctium lappa extracts have utilized various chromatographic methods for fractionation, including open column chromatography on silica gel with gradual elution using solvent mixtures of varying polarities psu.edu. For example, a methanolic extract of A. lappa seeds was fractionated, and subfractions were further purified using techniques like silica gel column chromatography and preparative TLC psu.edu. Bioactivity-guided fractionation has also been employed, where fractions are tested for a specific biological activity to guide the isolation of the active compounds tandfonline.com.
Enrichment of lignans can also involve techniques like medium-pressure liquid chromatography (MPLC) as a pre-treatment step before high-performance liquid chromatography (HPLC) for final purification mdpi.com. MPLC can utilize materials like silica gel or polyamide as stationary phases mdpi.com. Semi-preparative HPLC is frequently used to obtain pure lignan (B3055560) structures from enriched fractions nih.gov.
Research findings have provided data on the concentrations of this compound in Arctium species fruits, indicating variations based on factors like the year of collection. For instance, a study found the mean concentration of this compound in A. lappa fruits to be 340 ± 170 μg/g of dry weight in one year and 120 ± 10 μg/g of dry weight in another year nih.gov.
Concentration of this compound in Arctium lappa Fruits (Example Data) nih.gov
| Year of Collection | Mean Concentration (μg/g of DW) | Standard Deviation (μg/g of DW) |
| 2021 | 340 | 170 |
| 2022 | 120 | 10 |
This data highlights the variability in this compound content in plant material, which can influence the isolation and purification process.
Structural Elucidation and Spectroscopic Characterization of Lappaol H
Application of Advanced Spectroscopic Techniques for Structure Determination
Spectroscopic methods are indispensable tools in organic chemistry for determining the structures of unknown compounds. For Lappaol H, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy has been employed to piece together its intricate structure. tandfonline.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: COSY, HSQC, HMBC, NOESY)
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed insights into the carbon-hydrogen framework and the connectivity of atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning signals and determining coupling relationships. omicsonline.orgemerypharma.com
¹H NMR: The proton NMR spectrum of this compound provides information on the different types of protons present, their chemical environments (chemical shifts), their neighboring protons (splitting patterns and coupling constants), and their relative numbers (integration). Analysis of ¹H NMR data allows for the identification of aromatic protons, aliphatic protons, hydroxyl protons, and methoxy (B1213986) protons, among others. omicsonline.orgresearchgate.net
¹³C NMR: Carbon-13 NMR spectroscopy reveals the different types of carbon atoms in the molecule. emerypharma.com DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary C). emerypharma.com
2D NMR Techniques:
COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments show correlations between protons that are coupled to each other through typically two or three bonds, helping to establish proton spin systems. emerypharma.comox.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons with the carbon atoms to which they are directly attached (one-bond correlation). This is vital for assigning proton signals to their corresponding carbons. omicsonline.orgemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by multiple bonds (typically two to four bonds). omicsonline.orgemerypharma.com This is particularly useful for establishing connectivity across quaternary carbons and heteroatoms, providing crucial information for piecing together the molecular skeleton. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show spatial correlations between protons that are in close proximity in space, regardless of the number of bonds between them. This technique is invaluable for determining the relative stereochemistry and conformation of the molecule.
Detailed analysis of the chemical shifts, coupling constants, and correlations observed in these NMR experiments allows for the assignment of most, if not all, of the signals to specific atoms within the this compound structure, thereby defining its planar structure and providing insights into its three-dimensional arrangement.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural subunits. researchgate.net High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental composition of the molecule and its fragment ions. libretexts.orgmdpi.com
HRMS data for this compound allows for the precise determination of its molecular formula, which is reported as C₄₀H₄₆O₁₄. contaminantdb.cauni.lu The molecular ion peak ([M]⁺ or protonated/adducted ions like [M+H]⁺, [M+Na]⁺) in the mass spectrum provides the molecular weight. libretexts.orguni.lu Analysis of the fragmentation pattern in MS/MS experiments can provide further structural information by revealing characteristic fragment ions corresponding to the loss of specific functional groups or structural moieties. researchgate.net
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 751.29604 | 268.5 |
| [M+Na]⁺ | 773.27798 | 271.9 |
| [M+NH₄]⁺ | 768.32258 | 270.5 |
| [M+K]⁺ | 789.25192 | 272.6 |
| [M-H]⁻ | 749.28148 | 264.9 |
| [M+Na-2H]⁻ | 771.26343 | 285.5 |
| [M]⁺ | 750.28821 | 269.0 |
| [M]⁻ | 750.28931 | 269.0 |
m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. nih.gov Characteristic absorption bands in the IR spectrum of this compound indicate the presence of key functional groups such as hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch, likely from the lactone ring), and aromatic rings (C=C stretches). tandfonline.comlookchem.com The presence of these functional groups is consistent with the proposed lignan (B3055560) structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for detecting conjugated systems and aromatic rings. ijnrd.org The UV-Vis spectrum of this compound typically shows absorption maxima (λmax) in the ultraviolet region, consistent with the presence of substituted aromatic rings characteristic of lignans (B1203133). tandfonline.comresearchgate.net These absorption patterns contribute to confirming the presence and nature of the aromatic moieties within the molecule.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a quantitative technique used to determine the percentage by weight of each element present in a pure compound. This data is used to calculate the empirical formula of the compound. While direct elemental analysis data for this compound was not explicitly detailed in the provided snippets, the molecular formula C₄₀H₄₆O₁₄ is consistently reported, which is typically determined through a combination of HRMS and elemental analysis or by HRMS alone due to its high accuracy. contaminantdb.caresearchgate.netlibretexts.orguni.lu The elemental composition derived from these methods is essential for confirming the proposed molecular structure.
Chiroptical Methods for Stereochemical Assignment
Chiroptical methods, such as optical rotation and Circular Dichroism (CD) spectroscopy, are used to determine the stereochemistry of chiral molecules. thieme-connect.denih.govresearchgate.net this compound, being a lignan with multiple chiral centers, exhibits optical activity. contaminantdb.ca
Optical Rotation: Measurement of the optical rotation ([α]D) of this compound at a specific wavelength and concentration provides information about its ability to rotate plane-polarized light, indicating its chirality and the preponderance of one enantiomer. thieme-connect.deegyankosh.ac.in
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance as a function of wavelength. thieme-connect.deegyankosh.ac.invscht.cz The CD spectrum provides valuable information about the absolute configuration of chiral centers and the conformation of the molecule, particularly when chromophores are present in a chiral environment. nih.govvscht.cz
Comparative Structural Analysis with Related Lignans (e.g., Lappaol F, Arctigenin)
This compound is a complex natural product belonging to the class of lignans, specifically categorized as a dilignan. Its structural characteristics can be best understood through comparison with related lignans found in the same botanical sources, such as Arctium lappa. Two notable related compounds are Lappaol F, also a dilignan, and Arctigenin (B1665602), a lignan. These compounds share a common origin but exhibit distinct structural features that influence their properties and classification.
Lignans are a group of polyphenolic compounds derived from the oxidative coupling of two cinnamic acid units. The structural diversity within lignans arises from the different ways these units are coupled and subsequent modifications. Arctigenin is a well-known dibenzylbutyrolactone lignan, characterized by a core tetrahydrofuran (B95107) ring with two benzyl (B1604629) substituents. wikipedia.orgwikidata.orgbiosynth.com Lappaol F and this compound, on the other hand, are classified as dilignans, indicating they are formed from the coupling of more than two phenylpropane units or are dimers of simpler lignans. tandfonline.comfrontiersin.org Early research by Ichihara et al. in the late 1970s was instrumental in elucidating the structures of lappaols, including Lappaol F and H, identifying them as dilignans from Arctium lappa L. tandfonline.comtandfonline.com
Comparative analysis of the chemical formulas and molecular weights highlights the structural differences. Arctigenin has a chemical formula of C₂₁H₂₄O₆ and a molecular weight of approximately 372.41 g/mol . wikipedia.orgbiosynth.com Lappaol F has a chemical formula of C₄₀H₄₂O₁₂ and a molecular weight of approximately 714.75 g/mol . biosynth.comuni.lu this compound, with a chemical formula of C₄₀H₄₆O₁₄ and a molecular weight of approximately 750.785 g/mol , is the largest of the three compounds discussed here. contaminantdb.cauni.lu The significant difference in molecular weight and the increased number of carbons, hydrogens, and oxygens in Lappaol F and, particularly, this compound compared to Arctigenin are consistent with their classification as dilignans versus a simpler lignan.
Structural elucidation of these lignans has heavily relied on spectroscopic techniques, including UV, IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR, and 2D-NMR methods). tandfonline.compsu.edu These methods allow researchers to determine the arrangement of atoms and functional groups within each molecule. For instance, mass spectrometry provides information about the molecular weight and fragmentation patterns, which are unique to each structure. Studies have shown proposed fragmentation pathways for both Lappaol F and this compound, illustrating how their distinct structures lead to different fragmentation ions under mass spectrometric analysis. rsc.org NMR spectroscopy provides detailed information about the chemical environment of each nucleus, allowing for the mapping of the carbon-hydrogen framework and the identification of functional groups. Comparison of the spectroscopic data of isolated compounds with previously reported spectral data has been crucial in confirming their structures. tandfonline.com
While detailed, side-by-side spectroscopic data (e.g., specific NMR shifts) for direct comparison across all three compounds were not comprehensively available in the provided snippets, the literature confirms that these methods were fundamental to their structural identification and differentiation. The classification of this compound and F as dilignans and Arctigenin as a lignan implies fundamental differences in the number and connectivity of the phenylpropane units that form their carbon skeletons. This compound's larger molecular formula and weight suggest a more complex structure than Lappaol F, likely involving additional hydroxyl or methoxy groups or different linkages between the constituent units.
The presence of these structurally related, yet distinct, lignans (Arctigenin, Lappaol F, and this compound) within Arctium lappa highlights the plant's rich metabolic diversity and provides a basis for research into the potential structure-activity relationships of these natural products.
Here is a table summarizing key structural data for this compound, Lappaol F, and Arctigenin:
| Compound | Classification | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | Dilignan | C₄₀H₄₆O₁₄ | 750.785 contaminantdb.ca |
| Lappaol F | Dilignan | C₄₀H₄₂O₁₂ | 714.75 chemscene.com |
| Arctigenin | Lignan | C₂₁H₂₄O₆ | 372.41 wikipedia.org |
Biosynthesis and Biogenesis of Lappaol H
Proposed Biosynthetic Pathways for Dilignans in Arctium lappa
The biosynthesis of dilignans in Arctium lappa is understood to proceed through the coupling of two monolignol units, primarily coniferyl alcohol. mdpi.comrsc.orguni-duesseldorf.de This coupling is a key step in lignan (B3055560) biosynthesis and is often mediated by dirigent proteins (DIRs) in conjunction with oxidative enzymes such as laccases or peroxidases. mdpi.comrsc.orguni-duesseldorf.de The dirigent protein plays a crucial role in controlling the stereochemistry of the coupling reaction, influencing which enantiomer of the resulting lignan is formed. mdpi.comuni-duesseldorf.dekyoto-u.ac.jpnih.govkyoto-u.ac.jptandfonline.com
Following the initial dimerization, further enzymatic transformations, including reductions and oxidations, lead to the formation of various lignan structures, including the dibenzylbutyrolactone class to which many Arctium lappa lignans (B1203133), such as arctigenin (B1665602) and matairesinol, belong. rsc.orguni-duesseldorf.dekyoto-u.ac.jpnih.gov Lappaol H, being a dilignan, is likely formed through a similar pathway involving the coupling of monolignols or potentially the modification and coupling of existing lignan structures. While specific detailed pathways leading directly to this compound are not as extensively documented as those for more common lignans like pinoresinol (B1678388) or secoisolariciresinol (B192356), its structure suggests its formation involves the dimerization of phenylpropanoid units and subsequent tailoring modifications. researchgate.netnih.govoup.comtandfonline.com Research indicates a close correlation between the conversion of monolignans to sesquilignans and dilignans and the regulation of seed germination in Arctium lappa, suggesting dynamic metabolic changes occur during plant development. researchgate.net
Enzyme Systems Involved in Lignan Biosynthesis
Several key enzyme systems are involved in the biosynthesis of lignans in Arctium lappa. The initial steps in the phenylpropanoid pathway involve enzymes such as phenylalanine ammonia (B1221849) lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). mdpi.comresearchgate.net These enzymes convert phenylalanine into hydroxycinnamoyl-CoA esters. mdpi.comresearchgate.net Subsequent steps, including the action of cinnamoyl CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD), lead to the formation of monolignols like coniferyl alcohol. rsc.orguni-duesseldorf.deresearchgate.net
The oxidative coupling of monolignols is facilitated by dirigent proteins (DIRs) and oxidative enzymes. mdpi.comrsc.orguni-duesseldorf.de Following dimerization, enzymes like pinoresinol-lariciresinol reductase (PLR) catalyze the reduction of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol. mdpi.comrsc.orguni-duesseldorf.ded-nb.info Secoisolariciresinol dehydrogenase (SIRD) then oxidizes secoisolariciresinol to matairesinol. rsc.orguni-duesseldorf.dekyoto-u.ac.jp Studies in Arctium lappa have shown that enzyme preparations from different organs, such as petioles and seeds, exhibit different stereochemical control over lignan formation, suggesting the presence of multiple lignan-synthesizing isozymes. nih.govkyoto-u.ac.jptandfonline.com For instance, petiole enzyme preparations favored the formation of (+)-enantiomers of pinoresinol, lariciresinol, and secoisolariciresinol, while seed enzyme preparations favored the (-)-enantiomers. kyoto-u.ac.jpnih.govtandfonline.comd-nb.info
Precursor Incorporation Studies in Plant Systems
Precursor incorporation studies have been instrumental in elucidating lignan biosynthetic pathways in various plant species, including Arctium lappa. While direct studies specifically detailing the incorporation of labeled precursors into this compound were not prominently found in the search results, research on related lignans in Arctium lappa and other plants provides insights into the general biosynthetic routes. Studies involving the incubation of coniferyl alcohol with enzyme preparations from Arctium lappa have demonstrated the enzymatic formation of lignans like pinoresinol, lariciresinol, and secoisolariciresinol. kyoto-u.ac.jptandfonline.com The stereochemical outcomes of these reactions, as discussed in the previous section, were dependent on the plant organ source of the enzyme preparation. kyoto-u.ac.jpnih.govtandfonline.com These types of studies confirm that monolignols serve as direct precursors for the formation of these core lignan structures, which can then be further modified to produce more complex dilignans such as this compound. researchgate.netnih.govoup.comtandfonline.com
Genetic and Molecular Regulation of Lignan Production in Arctium lappa
The production of lignans in Arctium lappa is subject to genetic and molecular regulation. The expression levels of genes encoding key enzymes in the phenylpropanoid and lignan biosynthetic pathways influence the types and quantities of lignans produced. mdpi.comresearchgate.netresearchgate.net Factors such as plant genotype, developmental stage, and environmental conditions can affect the expression of these genes. mdpi.comresearchgate.net For example, studies have shown that the lignan content and composition in Arctium lappa are significantly influenced by the maturity stage of the seeds. mdpi.com
Research has begun to identify specific genes and regulatory elements involved in lignan biosynthesis in Arctium lappa. For instance, genes encoding enzymes like 4CL, DIR, and hydroxycinnamoyl transferase (HCT) have been found to be highly correlated with the accumulation of arctiin (B1665604), another prominent lignan in Arctium lappa. researchgate.net The conversion of monolignans to sesquilignans and dilignans has also been linked to critical transcriptional changes during seed germination. researchgate.net MicroRNAs (miRNAs) and transcription factors are known to play regulatory roles in the biosynthesis of secondary metabolites, including lignans, by modulating gene expression. mdpi.com Further research is needed to fully elucidate the complex genetic and molecular networks that govern the biosynthesis of specific dilignans like this compound in Arctium lappa.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6439801 |
| Phenylalanine | 614 |
| Cinnamic acid | 445 |
| Coniferyl alcohol | 6935 |
| Pinoresinol | 10207 |
| Lariciresinol | 122731 |
| Secoisolariciresinol | 6936 |
| Matairesinol | 6450617 |
| Arctigenin | 72260 |
| Arctiin | 161286 |
Interactive Data Table: Enantiomeric Excess of Lignans in Arctium lappa Enzyme Preparations
| Lignan | Source Organ | Enantiomeric Excess (e.e.) | Predominant Enantiomer |
| Pinoresinol | Petioles | 33% | (+)-Pinoresinol |
| Pinoresinol | Seeds | 22% | (-)-Pinoresinol |
| Lariciresinol | Petioles | 30% | (+)-Lariciresinol |
| Lariciresinol | Seeds | >99% | (-)-Lariciresinol |
| Secoisolariciresinol | Petioles | 20% | (+)-Secoisolariciresinol |
| Secoisolariciresinol | Seeds | 38% | (-)-Secoisolariciresinol |
| Matairesinol | Seeds | >99% | (-)-Matairesinol |
Chemical Synthesis and Derivatization Strategies for Lappaol H and Analogs
Total Synthesis Approaches to Lappaol H
Specific total synthesis routes for this compound were not detailed in the provided search results. However, the total synthesis of other lignans (B1203133), such as arctigenin (B1665602), has been reported, indicating that synthetic methodologies for this class of compounds exist. tandfonline.comnih.gov The total chemical synthesis of modified histones, which are proteins, utilizes solid-phase peptide synthesis and ligation techniques, demonstrating advanced synthetic strategies in complex molecule construction that could potentially be adapted for complex lignans. frontiersin.org Reviews on flow chemistry techniques also highlight modern synthetic methods that can offer advantages like higher yields and rates compared to batch processes. beilstein-journals.org
Semi-Synthetic Modifications of Naturally Occurring this compound
Information specifically on the semi-synthetic modification of naturally occurring this compound was not found in the search results. However, semi-synthetic approaches are commonly used to modify natural products to improve their properties or explore structure-activity relationships. The isolation of this compound from natural sources like Arctium lappa seeds has been reported, which would be a prerequisite for semi-synthetic studies. frontiersin.orgtandfonline.comresearchgate.net
Design and Synthesis of this compound Analogues and Derivatives
While direct information on the design and synthesis of this compound analogues is limited in the provided snippets, research on related compounds like arctigenin provides relevant examples. Arctigenin derivatives have been designed and synthesized, for instance, by linking arctigenin with pyrimidine (B1678525) intermediates via ether bonds. tandfonline.comnih.gov Amino acid derivatives of arctigenin have also been synthesized. tandfonline.comnih.gov Another example involves the synthesis of 1,4-naphthoquinones structurally related to lapachol, which shares some structural features with lignans, from lawsone and oxygenated arylmercurials. nih.gov These studies demonstrate strategies for creating analogues by modifying functional groups or coupling the core structure with other moieties.
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how changes in chemical structure affect biological activity. limu.edu.lywikipedia.orgresearchgate.net While detailed SAR studies specifically on this compound derivatives were not extensively covered, SAR studies have been conducted on other lignans from Arctium lappa. For example, SAR studies on lignans like 3'-demethyl arctigenin, arctigenin, and arctigenin glucoside have helped characterize their anti-Helicobacter pylori activity. psu.eduresearchgate.net Lappaol F, a related dilignan, has shown antiproliferative activity against various human cancer cell lines, and its mechanism involves inducing G1 and G2 cell cycle arrest. frontiersin.orggoogle.com Studies on other lignans have also explored their activity against multidrug-resistant cancer cell lines, indicating that structural features of lignans are important for their biological effects. researchgate.net The synthesis and evaluation of arctigenin derivatives have also provided insights into how structural modifications influence antitumor activity. tandfonline.comnih.gov These examples suggest that SAR is a relevant approach for understanding the biological properties of this compound and its potential derivatives.
Pharmacological Investigations of Lappaol H S Biological Activities Mechanistic Focus
In Vitro Cellular and Biochemical Investigations
In vitro studies are crucial for elucidating the cellular and biochemical effects of compounds. While direct investigations into Lappaol H's mechanisms in cellular models are limited in the provided information, studies on other Arctium lappa lignans (B1203133) offer insights into potential areas of activity for this compound.
Investigations into Cell Viability Modulation in Cell Lines
Direct data on how this compound specifically modulates cell viability across various cell lines is not prominently detailed in the search results. However, studies on related lignans from Arctium lappa demonstrate significant effects on cancer cell viability. For example, Lappaol F has been shown to inhibit the growth of several human cancer cell lines, including cervical (HeLa), breast (MDA-MB-231), colorectal (SW480), and prostate (PC3) cancer cells. tandfonline.com, nih.gov, researchgate.net The half-maximal inhibitory concentration (IC50) values for Lappaol F varied depending on the cell line and the duration of treatment. tandfonline.com, nih.gov An ethanolic extract derived from A. lappa also exhibited a potent inhibitory effect on the proliferation of Colo-205 colorectal cancer cells, with an IC50 value of 11.80 µg/mL after 72 hours of treatment. biomedpress.org This extract showed selective cytotoxicity towards cancer cells while sparing normal human skin fibroblast cells at significantly higher concentrations. biomedpress.org These findings collectively suggest that lignans from Arctium lappa, potentially including this compound, possess the capacity to modulate the viability of cancer cells.
Exploration of Cellular Apoptosis Induction Pathways
The induction of apoptosis is a key mechanism by which many anti-cancer agents exert their effects. Research on other lignans from Arctium lappa indicates that apoptosis induction is a relevant pathway. Lappaol F has been observed to promote apoptosis in various cancer cell lines. tandfonline.com, nih.gov, researchgate.net Studies investigating the effects of Arctium lappa extract on colorectal cancer cells revealed an upregulation of pro-apoptotic genes, including caspase-3, caspase-9, P53, and BAX, alongside a downregulation of the anti-apoptotic gene BCL-2. biomedpress.org Arctigenin (B1665602), another lignan (B3055560) found in A. lappa, has also been reported to induce apoptosis in cancer cells and inhibit the PI3K/Akt signaling pathway, which is often involved in cell survival. usamv.ro, tandfonline.com These mechanistic insights into related compounds suggest that this compound may also influence cellular apoptosis pathways.
Assessment of Cell Cycle Progression Effects
Modulating the cell cycle is a strategy to control cancer cell proliferation. Studies on Lappaol F, a related lignan to this compound, have demonstrated its ability to induce cell cycle arrest in various cancer cell lines. tandfonline.com, tandfonline.com, google.com, nih.gov In human colorectal cancer cells, Lappaol F treatment led to a notable increase in the proportion of cells in the S phase and a corresponding decrease in the G2/M phase population. tandfonline.com In other cancer cell types, Lappaol F has been reported to induce cell cycle arrest in either the G1 or G2-M phase. frontiersin.org, frontiersin.org Mechanistically, Lappaol F has been shown to influence the expression levels of key cell cycle regulators. It can elevate the expression of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27 while reducing the levels of cyclins and CDKs like Cyclin B1 and CDK1. frontiersin.org, frontiersin.org, google.com The induction of S phase arrest by Lappaol F in colorectal cancer cells has been specifically linked to the activation of CDKN1C/p57. nih.gov, tandfonline.com These findings highlight the potential for Arctium lappa lignans to interfere with cell cycle progression.
Inquiries into Anti-Proliferative Mechanisms in Cellular Models
The anti-proliferative effects observed with Arctium lappa lignans are multifaceted, involving the modulation of cell viability, induction of apoptosis, and cell cycle arrest. Furthermore, studies on Lappaol F have revealed its role in inhibiting the Yes-associated protein (YAP). tandfonline.com, tandfonline.com, nih.gov, researchgate.net, researchgate.net YAP is a critical effector in the Hippo signaling pathway and plays a significant role in regulating cell proliferation and apoptosis. tandfonline.com, nih.gov Lappaol F has been shown to suppress YAP expression at both the mRNA and protein levels, leading to a downregulation of genes targeted by YAP. tandfonline.com, nih.gov This inhibition of YAP contributes to the observed suppression of cell proliferation and promotion of apoptosis in cancer cells. tandfonline.com, nih.gov Additionally, research suggests that Lappaol F can impact the PI3K/AKT/mTOR signaling pathway, which is also involved in regulating cell proliferation. researchgate.net, researchgate.net
Study of Anti-Migration and Anti-Invasion Capabilities in Cellular Models
Specific studies detailing the anti-migration and anti-invasion capabilities of this compound were not prominently found in the provided search results. However, investigations into Lappaol F, a related lignan from Arctium lappa, have demonstrated such effects. Lappaol F has been shown to suppress the migration and invasion of cancer cells, including triple-negative breast cancer (TNBC) cells. frontiersin.org, nih.gov, researchgate.net In wound healing assays, Lappaol F significantly inhibited wound closure, and in Transwell assays, it reduced the number of invading cells. nih.gov These effects are associated with the modulation of epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. frontiersin.org, nih.gov, researchgate.net Lappaol F has been shown to affect the expression of EMT markers, such as downregulating vimentin (B1176767) and upregulating ZO-1. frontiersin.org, nih.gov, researchgate.net Another lignan, arctigenin, has also demonstrated anti-migratory and anti-invasive properties by inhibiting matrix metalloproteinases (MMP-2 and MMP-9). tandfonline.com, spandidos-publications.com While these findings are for related compounds, they suggest that this compound may also possess similar inhibitory effects on cancer cell migration and invasion, warranting further investigation.
In Vivo Preclinical Model Studies (Mechanistic Focus)
In vivo preclinical studies are essential for evaluating the effects of compounds in a more complex biological system. While detailed mechanistic studies specifically on this compound in vivo models were not extensively found in the provided search results, studies on other Arctium lappa lignans, particularly Lappaol F, have been conducted and provide relevant insights into potential in vivo mechanisms.
Lappaol F has demonstrated anti-tumor activity in vivo. nih.gov In preclinical models using mice with transplantation-induced solid tumors, Lappaol F treatment led to a significant inhibition of tumor growth. frontiersin.org, nih.gov, researchgate.net Mechanistic investigations in these in vivo models revealed that Lappaol F treatment was associated with reduced expression of YAP and increased apoptosis within the tumor tissues. tandfonline.com, nih.gov Furthermore, Lappaol F influenced the expression of EMT-related markers in the tumors, such as decreasing vimentin and increasing ZO-1 levels. frontiersin.org, nih.gov These in vivo findings for Lappaol F support the potential of Arctium lappa lignans as anti-tumor agents and suggest that mechanisms observed in vitro, such as YAP inhibition and apoptosis induction, are also relevant in a living organism. While these results provide a basis for understanding the potential in vivo activities of related lignans, specific in vivo mechanistic studies are needed to confirm these effects for this compound.
Assessment in Animal Models of Inflammation
Animal models have been utilized to assess the anti-inflammatory properties of Arctium lappa extracts and its components. Studies using a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model have shown that Arctium lappa extract can effectively suppress colitis, preventing body weight loss and reducing disease activity indices. nih.gov Histological findings in these models indicated that Arctium lappa treatment prevented mucosal edema, submucosal erosions, ulceration, inflammatory cell infiltration, and colon damage. nih.gov Furthermore, the extract decreased the levels of inflammatory cytokines such as IL-6 and TNF-α in AL-treated groups. nih.gov Another study using mouse models of acute inflammation and melanoma progression demonstrated that Arctium lappa hydroalcoholic extract (Alhe) reduced neutrophil infiltration and the production of inflammatory mediators in an air pouch model of LPS-induced inflammation. mdpi.com While these studies often use crude extracts or other lignans like arctigenin, which has shown anti-inflammatory effects by inhibiting iNOS and modulating cytokines thenaturopathicherbalist.comusamv.roresearchgate.net, they establish a basis for the anti-inflammatory potential of Arctium lappa constituents, including potentially this compound.
Investigations in Oxidative Stress Models
The antioxidant capacity of Arctium lappa and its components has been investigated in various models. Studies have shown that Arctium lappa extracts possess significant antioxidant properties, including the reduction of oxidative stress. usamv.roresearchgate.net Polyphenolic compounds present in Arctium lappa are considered to contribute to its antioxidant effects, potentially through mechanisms like inhibiting lipoxygenase activity and acting as ROS scavengers. researchgate.net Lignans, such as those found in Arctium lappa seeds including lappaols, have demonstrated strong free radical-scavenging activity in vitro and in vivo and improved survival under oxidative stress in Caenorhabditis elegans models. researchgate.netchemfaces.com Specifically, matairesinol, another lignan from Arctium lappa, showed strong superoxide, peroxyl, and DPPH radical scavenging activity and enhanced C. elegans survival under oxidative stress. researchgate.net While direct studies on this compound's effects in these specific oxidative stress models were not prominently detailed, the strong antioxidant activity observed for other Arctium lappa lignans suggests a potential role for this compound in combating oxidative stress.
Enzyme Modulation Studies
Investigations into the biological activities of this compound and related compounds have included examining their effects on key enzymes involved in inflammation and metabolic processes.
Inhibition of Cyclooxygenase (COX) Enzymes (COX-1, COX-2)
Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are critical targets for anti-inflammatory drugs. wikipedia.orgnih.govnih.gov COX-1 is generally considered a "housekeeping" enzyme involved in maintaining physiological functions, while COX-2 is upregulated during inflammation and produces prostaglandins (B1171923) that intensify the inflammatory response. jpp.krakow.plwikipedia.org Selective inhibition of COX-2 is a strategy to reduce inflammation with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs that inhibit both COX-1 and COX-2. wikipedia.orgnih.govwikipedia.org While the provided search results extensively discuss COX enzymes and their inhibition by various compounds, direct information specifically detailing this compound's inhibitory effects on COX-1 and COX-2 was not found. However, other lignans and compounds from Arctium lappa have shown anti-inflammatory properties, which could involve modulation of the COX pathway.
Modulation of Inducible Nitric Oxide Synthase (iNOS) Activity
Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a molecule involved in inflammatory responses. nih.govmdpi.com Modulation of iNOS activity is a key mechanism for many anti-inflammatory agents. Arctigenin, a major lignan from Arctium lappa, has been shown to exhibit anti-inflammatory activities by inhibiting iNOS via the modulation of several cytokines. thenaturopathicherbalist.comusamv.roresearchgate.net Arctigenin inhibits excess NO production by downregulating iNOS expression and enzyme activity in lipopolysaccharide-stimulated macrophages. nih.gov It has also been found to suppress iNOS expression in macrophages by inhibiting the JAK-STAT signaling pathway. nih.gov Aucklandia lappa extract, another plant containing lignans, has been shown to lower the secretion of NO and suppress the production of iNOS in LPS-activated macrophages. mdpi.com Although direct evidence for this compound's specific modulation of iNOS activity was not found, the established effects of related lignans from Arctium lappa and other species on iNOS suggest this as a potential area for investigation regarding this compound.
Effects on Alpha-Glucosidase Activity
Inhibition of P-glycoprotein (P-gp) Efflux Function
P-glycoprotein (P-gp), an efflux transporter belonging to the ATP-binding cassette (ABC) superfamily, plays a significant role in multidrug resistance (MDR) in cancer cells by pumping various therapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy. guidetopharmacology.orgcenmed.comhznu.edu.cnnih.govciteab.com Inhibiting P-gp is a strategy to overcome MDR and enhance the effectiveness of chemotherapy. guidetopharmacology.orgcenmed.comnih.gov
Studies investigating the potential of natural lignans from Arctium lappa to modulate P-gp efflux function have included Lappaol compounds among the tested constituents. This compound, along with other lignans such as arctigenin, matairesinol, arctiin (B1665604), lappaol A, lappaol C, and lappaol F, has been isolated from A. lappa seeds. Research has demonstrated that these isolated lignans can exhibit synergistic effects when combined with cytotoxic drugs like doxorubicin (B1662922) in multidrug-resistant cancer cell lines that overexpress P-gp.
The mechanism underlying the MDR reversal potential of these lignans involves the inhibition of P-gp activity. Studies using P-gp substrates like rhodamine 123 have shown that these lignans can increase the intracellular retention of these compounds in resistant cells, indicating a reduction in P-gp-mediated efflux. While several Lappaol compounds (Lappaol A, C, and F) have been explicitly shown to modulate P-gp efflux, Lappaol C, in particular, demonstrated inhibitory potential on both P-gp and other ABC transporters, whereas other tested lignans primarily inhibited P-gp activity. The ability of these lignans to interfere with P-gp function suggests their potential as chemosensitizing agents to improve the effectiveness of conventional chemotherapy in resistant cancers.
Impact on Enzymes Involved in Glucose Metabolism
Glucose metabolism is a fundamental biological process regulated by a series of enzymes, including those involved in glycolysis (e.g., hexokinase, glucokinase, phosphofructokinase, pyruvate (B1213749) kinase) and gluconeogenesis (e.g., glucose-6-phosphatase, phosphoenolpyruvate (B93156) carboxykinase). Dysregulation of these pathways is implicated in various metabolic disorders, including diabetes.
Arctium lappa extracts have been traditionally used and scientifically investigated for their antidiabetic and hypoglycemic properties, affecting blood glucose levels and insulin (B600854) sensitivity. Research on other lignans isolated from A. lappa, such as Lappaol A and arctigenin, has indicated effects related to glucose metabolism. For instance, Lappaol A has been reported to exhibit antihyperglycemic activity. Studies on A. lappa root extract and a fraction containing dicaffeoylquinic acid derivatives have shown inhibition of glucose-6-phosphatase activity in rat hepatocytes, an enzyme crucial for glucose production via gluconeogenesis. Additionally, arctigenin has been shown to promote glucose uptake in L6 skeletal muscle cells. guidetopharmacology.org
While the broader context of Arctium lappa and some of its lignans suggests an impact on glucose metabolism, direct scientific investigations specifically detailing this compound's inhibitory or modulatory effects on named enzymes involved in glucose metabolism, such as hexokinase, glucokinase, phosphofructokinase, pyruvate kinase, glucose-6-phosphatase, or phosphoenolpyruvate carboxykinase, were not found in the conducted literature search. Therefore, based on the currently available research in the searched databases, the specific mechanistic impact of this compound on these individual enzymes remains to be elucidated.
Molecular and Cellular Mechanisms of Lappaol H Action
Modulation of Key Intracellular Signaling Pathways
Direct evidence illustrating the specific mechanisms by which Lappaol H modulates the MAPK signaling pathway, including its components ERK, JNK, and p38, is currently limited. Research on other constituents of Arctium lappa, such as arctigenin (B1665602), has indicated an anti-inflammatory action mediated in part by the inhibition of MAPK pathways. mdpi.com This suggests that lignans (B1203133) from this plant family may have a regulatory role in this signaling cascade, though specific studies on this compound are needed for confirmation.
The direct modulatory effects of this compound on the PI3K/AKT/mTOR signaling axis have not been extensively characterized in published research. A study on an Arctium lappa root extract suggested a protective effect in liver injury through the activation of Akt/GSK-3β signaling, a component of the broader PI3K/AKT pathway. mdpi.com This indicates that compounds within the extract may influence this pathway, but research specifically identifying this compound as the active agent and detailing its mechanism of action is required.
In contrast to other pathways, the interaction of the closely related compound, Lappaol F, with the Hippo-YAP signaling pathway has been a subject of detailed investigation. Lappaol F has been identified as an inhibitor of Yes-associated protein (YAP), a key downstream effector of the Hippo pathway that plays a crucial role in cell proliferation and apoptosis. nih.govnih.gov
The mechanism of action of Lappaol F involves both transcriptional and post-translational regulation of YAP. nih.govnih.gov Research has demonstrated that Lappaol F treatment leads to a significant downregulation of YAP expression at both the mRNA and protein levels in various cancer cell lines. nih.gov This is accompanied by a decrease in the expression of YAP's downstream target genes, which are involved in promoting cell growth and inhibiting apoptosis. nih.gov
Furthermore, Lappaol F has been shown to increase the expression of 14-3-3σ, a protein that facilitates the cytoplasmic retention and subsequent degradation of YAP. nih.gov This action effectively reduces the nuclear localization of YAP, thereby inhibiting its transcriptional activity. nih.gov In vivo studies using colon xenograft models have corroborated these findings, showing that treatment with Lappaol F results in reduced YAP expression, increased tumor cell apoptosis, and inhibition of tumor growth. nih.govnih.gov A recent review also highlights that Lappaol F regulates the post-translational modification of YAP through its interaction with 14-3-3. nih.gov
Table 1: Research Findings on the Effect of Lappaol F on the Hippo-YAP Signaling Pathway
| Finding | Mechanism | Outcome | References |
|---|---|---|---|
| Inhibition of YAP | Downregulation of YAP expression at mRNA and protein levels. | Inhibition of cell proliferation and promotion of apoptosis. | nih.gov, nih.gov |
| Regulation of YAP Localization | Increased expression of 14-3-3σ, leading to cytoplasmic retention of YAP. | Reduced nuclear localization and transcriptional activity of YAP. | nih.gov |
| Post-translational Modification | Interaction with 14-3-3 to regulate YAP. | Inhibition of YAP function. | nih.gov |
| In Vivo Efficacy | Reduced YAP expression in colon xenografts. | Increased tumor cell apoptosis and inhibition of tumor growth. | nih.govnih.gov |
There is currently a lack of specific research detailing any cross-talk between this compound and the Wnt/β-catenin signaling pathway. This pathway is crucial in development and disease, and its potential interaction with this compound remains an open area for investigation.
Specific studies investigating the interactions between this compound and the Aryl Hydrocarbon Receptor (AHR) signaling pathway have not been identified in the current scientific literature. The AHR pathway is a key regulator of responses to environmental xenobiotics and has emerging roles in various physiological and pathological processes. Future research may explore whether this compound can modulate this pathway.
Gene Expression and Transcriptional Regulation
This compound and its related compounds exert significant effects on the expression of genes involved in critical cellular processes, including inflammation and the epithelial-mesenchymal transition (EMT), a process implicated in cancer progression.
While direct studies on this compound's effect on pro-inflammatory cytokine expression are limited, research on extracts from Arctium lappa, rich in lignans such as this compound, has demonstrated notable anti-inflammatory properties. These extracts have been shown to reduce the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This suggests that the lignan (B3055560) constituents, including this compound, are likely contributors to these anti-inflammatory effects. The underlying mechanism is believed to involve the inhibition of inflammatory signaling pathways, thereby downregulating the transcription of genes encoding these cytokines. mdpi.com
Research on the closely related lignan, Lappaol F, has provided significant insights into the regulation of Epithelial-Mesenchymal Transition (EMT) markers, a critical process in cancer cell migration and invasion. kab.ac.ug In studies involving triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and Hs-578T), Lappaol F was found to reverse the EMT process. kab.ac.ug This was evidenced by the upregulation of epithelial markers and the downregulation of mesenchymal markers.
Specifically, treatment with Lappaol F led to an increased expression of the epithelial protein ZO-1 in MDA-MB-231 tumors. kab.ac.ug In cell cultures, Lappaol F increased the expression of the epithelial proteins ZO-1 and occludin in MDA-MB-231 cells. kab.ac.ug Conversely, it inhibited the expression of the mesenchymal marker vimentin (B1176767) in both MDA-MB-231 tumors and cultured cells. kab.ac.ug Furthermore, the expression of key EMT-inducing transcription factors, snail and slug, was inhibited in both MDA-MB-231 and Hs-578T cells, along with the mesenchymal marker N-cadherin in Hs-578T cells. kab.ac.ug
| EMT Marker | Effect of Lappaol F | Marker Type |
|---|
Protein-Target Interactions and Binding Studies
Investigations into the molecular targets of Lappaol F have identified a key interaction with the 14-3-3σ protein. nih.govnih.gov This interaction is significant as 14-3-3σ is known to sequester the Yes-associated protein (YAP) in the cytoplasm, leading to its degradation. nih.gov The YAP signaling pathway is crucial in regulating cell proliferation and apoptosis, and its dysregulation is implicated in cancer development. nih.govnih.gov
By upregulating the expression of 14-3-3σ, Lappaol F promotes the cytoplasmic retention and subsequent degradation of YAP. nih.gov This leads to a downregulation of YAP's transcriptional activity and the expression of its downstream target genes, which are involved in cell survival and proliferation. nih.govnih.gov This specific protein-protein interaction provides a mechanistic basis for the anti-cancer effects observed with Lappaol F. nih.govnih.gov
Receptor-Mediated Activities
Currently, there is a lack of specific research findings in the public domain detailing the receptor-mediated activities of this compound. Scientific investigations have not yet identified or characterized specific cell surface or intracellular receptors to which this compound binds to initiate its biological effects.
Analytical Methodologies for Lappaol H Quantification and Profiling
High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., PAD, ESI-MS)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Lappaol H, often coupled with different detectors to enhance sensitivity and specificity. HPLC coupled with photodiode array (PDA) or diode array detection (DAD) is commonly employed for the analysis of lignans (B1203133) and phenolic compounds in Arctium lappa extracts, including this compound akjournals.comphcog.comresearchgate.net. These detectors provide UV-Vis spectral data, aiding in the identification and quantification of compounds based on their characteristic absorbance profiles.
Coupling HPLC with mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), offers significant advantages for the identification and structural elucidation of this compound within complex matrices akjournals.comphcog.comresearchgate.net. HPLC/DAD-ESI-MS methods have been developed for the analysis of chemical constituents in Arctium lappa, allowing for the simultaneous analysis and tentative identification of multiple compounds, including this compound, based on their retention times, UV spectra, and mass spectrometric data akjournals.comphcog.comresearchgate.net. Studies have utilized both positive and negative ion modes for ESI-MS detection in the analysis of Arctium lappa constituents akjournals.comphcog.com.
HPLC coupled with more advanced mass spectrometric techniques, such as Linear Ion Trap Quadrupole Orbitrap Mass Spectrometry (HPLC-LTQ-Orbitrap MS), has also been applied for the qualitative and quantitative assessment of compounds in Arctium lappa-containing products. This approach allows for high-resolution mass measurements and fragmentation analysis, enabling the identification of numerous compounds, with this compound being among those identified mdpi.comnih.gov.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is another powerful chromatographic technique used for the analysis of this compound and other related compounds. UPLC offers advantages over traditional HPLC, including faster analysis times, improved resolution, narrower peaks, and increased sensitivity researchgate.net. UPLC analysis, often coupled with a photodiode array (PDA) detector, has been employed for the analysis of various compounds, including caffeoylquinic acid derivatives and lignans like this compound, in different parts of Arctium lappa researchgate.netfrontiersin.org. The benefits of UPLC, such as speed and sensitivity, make it suitable for efficient profiling of the chemical composition of Arctium lappa extracts.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly using triple quadrupole or quadrupole-time-of-flight (Q-TOF) mass analyzers, is a highly selective and sensitive method for the analysis and quantification of this compound. LC-MS/MS is valuable for the identification of compounds in complex extracts by providing detailed fragmentation patterns that aid in structural confirmation mdpi.com.
An LC-Q-TOF quantification method has been validated for the determination of this compound, alongside other lignans such as lappaol C, arctigenin (B1665602), and matairesinoside, in the fruits of different Arctium species nih.gov. This method allows for accurate quantification of this compound concentrations in plant samples nih.gov. The use of tandem mass spectrometry (MS/MS) provides enhanced specificity, which is particularly important for analyzing this compound within the complex matrix of natural extracts and for differentiating it from isomeric compounds.
Standardization and Quality Control of this compound-Containing Extracts
Standardization and quality control of extracts containing this compound, particularly those derived from Arctium lappa, are essential to ensure consistency and reliability. This often involves the quantitative analysis of key marker compounds, including this compound, using validated analytical methods.
Chromatographic fingerprinting combined with quantitative analysis of multiple components is a strategy employed for the quality control of total lignans from Fructus arctii. This compound is among the marker components used in such approaches researchgate.netnih.gov. The Quantitative Analysis of Multi-components by Single-marker (QAMS) method, using a reference substance like arctiin (B1665604), has been developed and validated for the simultaneous determination of the content of multiple lignans, including this compound, in Fructus arctii researchgate.netnih.gov. This method has shown comparable results to traditional external standard methods and can be combined with chemometric analyses to evaluate and distinguish the quality of different batches of extracts researchgate.netnih.gov.
The identification and quantification of this compound using techniques like HPLC-LTQ-Orbitrap MS also contribute to the quality control of herbal supplements containing Arctium lappa extracts mdpi.comnih.gov. Establishing accurate and reliable quantitative analysis methods for this compound is crucial for assessing the quality of Arctium lappa and its derived products researchgate.netnih.gov.
Interactions and Synergistic Effects of Lappaol H
Synergistic Activities with Other Phytochemicals from Arctium lappa
Arctium lappa is rich in various bioactive compounds, including a range of lignans (B1203133) such as arctigenin (B1665602), arctiin (B1665604), matairesinol, and several lappaols (A, C, D, E, F, and H). iiab.mewikidata.orgfishersci.cadiva-portal.org These phytochemicals contribute to the plant's traditional medicinal uses and observed biological effects. The concept of synergy among plant compounds suggests that the combined effect of multiple constituents may be greater than the sum of their individual effects.
While specific studies on the synergistic activity of Lappaol H with other Arctium lappa phytochemicals were not prominently found in the consulted literature, research on other lignans from this plant highlights the potential for such interactions, particularly in modulating biological processes like multidrug resistance (MDR) in cancer cells. A study investigating six lignans isolated from A. lappa seeds – arctigenin, matairesinol, arctiin, (iso)lappaol A, lappaol C, and lappaol F – examined their potential to reverse MDR in cancer cell lines overexpressing efflux pumps like P-glycoprotein (P-gp). cenmed.comhmdb.ca
The study demonstrated synergistic effects when these lignans were used in combination with the cytotoxic agent doxorubicin (B1662922) in certain cancer cell lines. For instance, in CaCo2 cells, all tested lignans exhibited synergistic effects in two-drug combinations with doxorubicin. cenmed.comhmdb.ca In CEM/ADR 5000 cells, matairesinol, arctiin, lappaol C, and lappaol F also displayed synergistic activity with doxorubicin. cenmed.comhmdb.ca Further enhancement of MDR reversal activity was observed in three-drug combinations involving these lignans, digitonin (B1670571) (a saponin (B1150181) also found in plants), and doxorubicin. cenmed.comhmdb.ca These synergistic effects were linked to the ability of the lignans to inhibit P-gp activity, increasing the intracellular retention of P-gp substrates. cenmed.comhmdb.ca Notably, lappaol C was found to inhibit both P-gp and other ABC transporters, while other tested lignans primarily blocked P-gp. cenmed.com
These findings, although pertaining to other Arctium lappa lignans, suggest that this compound, being a related dilignan from the same plant source, may also possess the potential to engage in synergistic interactions with other co-occurring phytochemicals, potentially enhancing or modulating their individual bioactivities. Further research specifically focusing on combinations involving this compound and other Arctium lappa constituents is needed to elucidate such potential synergistic effects.
Future Perspectives and Emerging Research Avenues for Lappaol H
Advanced Computational and In Silico Modeling for Mechanistic Insights
Advanced computational and in silico modeling techniques offer powerful tools for predicting and understanding the potential biological activities and mechanisms of action of natural compounds like Lappaol H. These methods can provide insights into how this compound might interact with biological targets at a molecular level. Studies utilizing computational docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling could help elucidate potential binding affinities and reaction pathways. While specific computational studies on this compound are limited in the provided search results, computational docking and affinity assays have been applied to related lignans (B1203133) such as Arctigenin (B1665602) to explore its binding to targets like the SH2 domain of STAT3. researchgate.net Applying similar computational approaches to this compound could help predict its potential targets and guide future in vitro and in vivo research, offering a cost-effective initial step in understanding its biological profile.
Exploration of Novel Biological Activities
The exploration of novel biological activities for this compound is a key area for future research. Given that Arctium lappa and its various lignans, including Arctigenin and Arctiin (B1665604), have demonstrated a range of biological effects such as antiviral, anticancer, antioxidant, anti-inflammatory, and antidiabetic properties, it is plausible that this compound may also possess undiscovered bioactivities. wikipedia.orgwikipedia.orgnih.govresearchgate.net Future studies could employ high-throughput screening assays to investigate the effects of this compound on various cellular pathways and disease models. Research into related compounds like Lappaol F has indicated potential in areas such as antioxidant and antiaging properties, as well as chemosensitizing and antitumor activities. chemfaces.combiocrick.comtargetmol.comfrontiersin.orgnih.gov Investigating whether this compound shares or possesses distinct activities compared to these related lignans would be valuable. This could involve studying its effects on specific enzymes, receptors, or signaling pathways implicated in various physiological and pathological processes.
Nanotechnology and Delivery System Applications
The application of nanotechnology and advanced delivery systems presents a significant future perspective for enhancing the therapeutic potential of this compound. Many natural compounds, including lignans, can face challenges related to solubility, stability, and targeted delivery within biological systems. Nanotechnology-based delivery systems, such as nanoparticles, liposomes, and hydrogels, offer potential solutions to these limitations by improving bioavailability, protecting the compound from degradation, and facilitating targeted delivery to specific cells or tissues. researchgate.netfrontiersin.orgmdpi.comzenodo.org While direct research on this compound delivery systems was not found in the provided results, the need for effective drug delivery systems for Arctium lappa compounds has been recognized. nih.gov Exploring the encapsulation of this compound within various nanocarriers could lead to improved efficacy and potentially reduce required concentrations, thereby minimizing potential off-target effects. This research avenue would involve developing and characterizing novel delivery systems and evaluating their in vitro and in vivo performance.
Epigenetic Modulation Studies
Investigating the potential of this compound to modulate epigenetic mechanisms is an emerging research avenue with significant implications for understanding its biological effects, particularly in the context of diseases like cancer. Epigenetic modifications, such as DNA methylation and histone modifications, play crucial roles in regulating gene expression and can be influenced by natural compounds. longdom.orgfrontiersin.orgcnr.it Research on related lignans like Lappaol F has explored its impact on cell cycle regulation and pathways that can be linked to epigenetic control, such as the regulation of CDKN1C/p57. researchgate.netresearchgate.net Future studies on this compound could focus on its ability to influence key epigenetic enzymes (e.g., DNA methyltransferases, histone deacetylases) or modify epigenetic marks. Understanding if and how this compound interacts with the epigenetic machinery could provide valuable insights into its mechanisms of action and potential therapeutic applications, particularly in conditions characterized by epigenetic dysregulation.
Omics Approaches (Genomics, Proteomics, Metabolomics) in Relation to this compound Effects
The application of omics approaches, including genomics, proteomics, and metabolomics, can provide a comprehensive understanding of the global biological impact of this compound. These high-throughput technologies allow for the simultaneous analysis of changes at the DNA, protein, and metabolite levels following exposure to the compound. oatext.comuninet.eduproteobiojournal.comnih.govepiskin.com
Genomics: While this compound is a small molecule and does not alter the fundamental DNA sequence, genomic studies could involve investigating its influence on gene expression profiles. Analyzing changes in mRNA levels could reveal the pathways and biological processes affected by this compound treatment.
Proteomics: Proteomic studies could identify and quantify the proteins whose expression or modification levels are altered in response to this compound. This can provide direct evidence of the molecular targets and downstream effects of the compound.
Metabolomics: Metabolomics focuses on the global analysis of small molecules (metabolites) within a biological system. oatext.com Studying the changes in the metabolome upon this compound exposure could offer insights into its impact on metabolic pathways and provide potential biomarkers of its activity.
Integrating data from these different omics layers can provide a holistic view of how this compound interacts with biological systems, revealing complex network perturbations and offering a deeper understanding of its mechanisms of action and potential therapeutic effects. oatext.comuninet.eduproteobiojournal.comnih.gov
Q & A
Q. What analytical methods are commonly used to characterize the structure of Lappaol H?
this compound’s structural elucidation relies on high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For example, reversed-phase HPLC using a C18 column with methanol-water (1:1.1) as the mobile phase resolves this compound from other lignans in burdock extracts . Mass spectral data (e.g., m/z 381.1340 for C22H21O6) and fragmentation pathways (Figure S4 in ) further confirm its molecular structure .
Table 1: Key Analytical Parameters for this compound Characterization
| Method | Column Type | Mobile Phase | Key Spectral Data (m/z) | Reference |
|---|---|---|---|---|
| HPLC-MS | C18 | Methanol-water | 381.1340 (C22H21O6) | |
| Fragmentation | - | - | 295.0965 (C18H15O4) |
Q. What pharmacological models are used to study this compound’s anticancer activity?
In vitro models include human cancer cell lines (e.g., colon, breast, lung) to assess apoptosis induction and signaling pathway interference. Animal studies often use xenograft mouse models to evaluate tumor growth inhibition. For instance, this compound reduced tumor volume in mice by 40–60% in one experiment, with mechanisms linked to intracellular ATP depletion .
Table 2: Common Pharmacological Models for this compound
| Model Type | Target Cancer | Key Outcome Metrics | Reference |
|---|---|---|---|
| In vitro (cell) | Colon, breast | Apoptosis markers (e.g., Bax/Bcl-2 ratio) | |
| In vivo (mouse) | Solid tumors | Tumor volume reduction (%) |
Advanced Research Questions
Q. How to design an experiment evaluating this compound’s efficacy against drug-resistant cancers?
Use the PICOT framework :
- Population : Drug-resistant human cancer cell lines (e.g., gemcitabine-resistant pancreatic cancer).
- Intervention : this compound at IC50 doses (e.g., 10–50 µM) derived from dose-response assays.
- Comparison : Control groups (untreated cells) and positive controls (standard chemotherapeutics).
- Outcome : Metrics like apoptosis rate (Annexin V/PI staining) and ATP levels (luminescence assays).
- Time : 48–72 hours for in vitro assays; 4–6 weeks for in vivo studies .
Methodological Note : Validate resistance via IC50 comparisons between resistant and parental cell lines .
Q. How to resolve contradictions in reported anticancer efficacy of this compound across studies?
Contradictions may arise from variations in:
- Sample purity : Ensure HPLC purity >95% (as in ) to exclude confounding compounds .
- Experimental design : Compare PICOT elements across studies (e.g., cell line specificity, dosage ranges) .
- Data qualification : Follow EPA protocols for analytical data reporting, including deviations and modifiers ( ). Conduct a systematic review using PRISMA guidelines to identify bias or heterogeneity .
Q. What strategies optimize the extraction and synthesis of this compound for reproducibility?
- Extraction : Use burdock seeds with Soxhlet extraction (ethanol/water solvent) and validate yield via HPLC .
- Synthesis : Semi-synthetic routes from arctigenin (a precursor lignan) with catalytic hydrogenation.
- Quality control : Report extraction dates, holding conditions, and data descriptors per EPA protocols ( ).
Table 3: Critical Parameters for this compound Extraction
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent ratio | Ethanol:Water (70:30) | Maximizes polarity match |
| Temperature | 60–80°C | Enhances solubility |
Methodological Considerations
- Data Collection : For in vivo studies, document tumor measurements, survival rates, and histopathology .
- Statistical Analysis : Use ANOVA for dose-response comparisons and Kaplan-Meier curves for survival data .
- Ethical Compliance : For human-derived cell lines, adhere to institutional review protocols ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
